Bienvenue dans la boutique en ligne BenchChem!

Phylloquinone

Pharmacokinetics Vitamin K Metabolism Anticoagulation Control

Phylloquinone (CAS 79083-00-4, also referenced as 84-80-0), known as vitamin K1 or phytonadione, is a fat-soluble 2-methyl-1,4-naphthoquinone substituted with a phytyl side chain at position 3, occurring naturally as the primary dietary vitamin K form in green plants, algae, and photosynthetic bacteria. As an essential cofactor for hepatic γ-glutamyl carboxylase, phylloquinone activates vitamin K-dependent coagulation factors II, VII, IX, and X, and is clinically indicated for reversing warfarin-associated coagulopathy and treating vitamin K deficiency bleeding.

Molecular Formula C31H46O2
Molecular Weight 450.7 g/mol
CAS No. 79083-00-4
Cat. No. B021519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloquinone
CAS79083-00-4
Synonyms2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl]-1,4-naphthalenedione-18O;  Konakion-18O;  Mephyton-18O;  Phytonadione-18O;  Phytylmenadione-18O;  Phytylmenaquinone-18O;  Synthex P-18O;  Veda K1-18O;  Veta K1-18O;  Vitamin K1(20)-18O;  trans-Phyllo
Molecular FormulaC31H46O2
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
InChIKeyMBWXNTAXLNYFJB-NKFFZRIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Colorless oil;  UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31);  insol in water /2,3-Epoxide/
Insoluble in water;  sparingly soluble in methanol;  sol in ethanol;  sol in acetone, benzene, petroleum ether, hexane, and dioxane;  sol in chloroform, and other fat solvents;  sol in vegetable oils
SOL IN FATS

Structure & Identifiers


Interactive Chemical Structure Model





Phylloquinone (CAS 79083-00-4): Primary Hepatic Vitamin K1 Form for Coagulation and Anticoagulation Reversal Applications


Phylloquinone (CAS 79083-00-4, also referenced as 84-80-0), known as vitamin K1 or phytonadione, is a fat-soluble 2-methyl-1,4-naphthoquinone substituted with a phytyl side chain at position 3, occurring naturally as the primary dietary vitamin K form in green plants, algae, and photosynthetic bacteria [1]. As an essential cofactor for hepatic γ-glutamyl carboxylase, phylloquinone activates vitamin K-dependent coagulation factors II, VII, IX, and X, and is clinically indicated for reversing warfarin-associated coagulopathy and treating vitamin K deficiency bleeding [2]. The compound is commercially available as a USP/NF monograph pharmaceutical with purity specifications of 97.0% to 103.0% C31H46O2 [3].

Why Phylloquinone (CAS 79083-00-4) Cannot Be Replaced by Menaquinones or Menadione in Clinical and Industrial Applications


Substitution of phylloquinone with menaquinones (vitamin K2) or menadione (vitamin K3) results in fundamentally altered pharmacokinetic profiles, tissue distribution, and biological activity that preclude interchangeability in regulated applications. Phylloquinone and MK-4 exhibit plasma persistence of 8-24 hours, whereas long-chain menaquinones such as MK-7 remain detectable up to 96 hours post-administration, altering anticoagulation control dynamics [1]. Hepatic utilization studies demonstrate that phylloquinone is four times more efficiently utilized by the microsomal carboxylase than menaquinone-9 under equimolar conditions, and is significantly more effective at maintaining normal vitamin K status at low dietary concentrations [2]. Furthermore, clinical toxicology guidelines explicitly state that vitamin K1 (phytonadione) is the only vitamin K preparation that should be used to reverse anticoagulant-induced deficiency or to treat infants and pregnant women, as K3 and K4 preparations are associated with hemolysis, hyperbilirubinemia, and kernicterus in neonates and are no longer FDA-approved [3].

Phylloquinone (CAS 79083-00-4) Quantitative Differentiation Evidence: Comparative Bioavailability, Efficacy, and Stability Data


Plasma Half-Life and Systemic Persistence: Phylloquinone vs. Long-Chain Menaquinones (MK-7)

Phylloquinone exhibits a plasma residence time of 8-24 hours, in contrast to long-chain menaquinones such as MK-7, which remain detectable in circulation for up to 96 hours after administration. This differential pharmacokinetic profile has direct implications for anticoagulation management, as the extended persistence of MK-7 introduces sustained interference with warfarin therapy that complicates INR stability [1].

Pharmacokinetics Vitamin K Metabolism Anticoagulation Control

Coagulation System Modulation Potency: Phylloquinone vs. MK-7 at Pharmacological Doses

In modulating the blood coagulation system, phylloquinone requires a three- to four-fold higher dose than MK-7 to achieve comparable effects on coagulation parameters. This differential potency reflects the distinct pharmacokinetic and tissue distribution properties of the two vitamin K forms [1].

Coagulation Pharmacology Vitamin K Antagonism Dose-Response

Hepatic Carboxylase Substrate Utilization Efficiency: Phylloquinone vs. Menaquinone-9

In a rat liver model with warfarin-induced epoxide reductase blockade, hepatic tissue containing equimolar concentrations of phylloquinone and menaquinone-9 (MK-9) accumulated four times more phylloquinone epoxide than MK-9 epoxide one hour after warfarin administration. This differential epoxide accumulation directly reflects phylloquinone's substantially higher utilization rate as a substrate for the microsomal vitamin K-dependent γ-glutamyl carboxylase [1]. Phylloquinone was also significantly more effective than MK-9 in maintaining normal vitamin K status at low dietary concentrations (0.2 µmol/kg diet), whereas at high dietary concentrations (5.6 µmol/kg diet) the two forms demonstrated equivalent efficacy [2].

Vitamin K-Dependent Carboxylation Hepatic Metabolism Warfarin Mechanism

Intramuscular Bioavailability Variability and Clinical Route Selection

In an open-label randomized crossover study of 30 healthy adult volunteers receiving 10 mg phylloquinone (Konakion MM mixed micelles formulation), systemic availability following intramuscular administration was below 65% in one-fifth of subjects. The study authors concluded that intramuscular administration is not suitable and not recommended due to sustained but irregular and unpredictable absorption from the depot site [1]. Clinical toxicology guidelines reinforce that oral administration is the preferred route for non-emergent reversal, with intravenous administration reserved for life-threatening hemorrhage due to anaphylactoid reaction risk [2].

Parenteral Pharmacokinetics Mixed Micelle Formulation Clinical Toxicology

Photostability Comparison: Phylloquinone vs. Menaquinone-4 in Parenteral Solutions

Both phylloquinone (K) and menaquinone-4 (MK-4) in injection and infusion solutions exhibit stability when stored in darkness but undergo decomposition upon photo-irradiation following pseudo-first-order reaction kinetics. Photodegradation of both compounds occurs specifically upon irradiation with light in the 350-500 nm region, with maximum decomposition at approximately 430 nm, and can be inhibited by excluding light within this wavelength range [1].

Photodegradation Kinetics Parenteral Formulation Stability Quality Control

Vitamin K Status and Biomarker Response in Hemodialysis Patients: Phylloquinone Intervention Trial

In a 12-month randomized placebo-controlled pilot trial (iPACK-HD) of 86 hemodialysis patients with coronary artery calcium score ≥30 Agatston Units, treatment with phylloquinone 10 mg thrice weekly resulted in an 86% reduction in plasma dephospho-uncarboxylated matrix Gla protein (dp-ucMGP) levels compared to placebo. This biomarker, a direct indicator of vitamin K-dependent carboxylation status, demonstrates phylloquinone's capacity to activate MGP, a key inhibitor of vascular calcification [1].

Chronic Kidney Disease Vascular Calcification Matrix Gla Protein

Phylloquinone (CAS 79083-00-4) Evidence-Backed Research and Industrial Application Scenarios


Clinical Anticoagulation Reversal (Warfarin and LAAR Overdose)

Phylloquinone is the FDA-approved and guideline-recommended sole vitamin K form for reversing elevated INR due to warfarin therapy or long-acting anticoagulant rodenticide exposure. Its predictable 8-24 hour plasma persistence enables controlled INR correction without the prolonged interference (up to 96 hours) characteristic of long-chain menaquinones such as MK-7 [1]. Clinical toxicology resources explicitly state that vitamin K1 (phytonadione) is the only vitamin K preparation that should be used for this indication, as vitamins K3 (menadione) and K4 are no longer FDA-approved due to hemolysis, hyperbilirubinemia, and kernicterus risks in vulnerable populations [2]. Procurement should specify USP-grade phytonadione (97.0-103.0% purity) with appropriate light-protected packaging.

Parenteral Formulation Development Requiring Route-Specific Bioavailability Characterization

Intramuscular administration of phylloquinone mixed micelle formulations exhibits unpredictable systemic availability, with bioavailability below 65% documented in 20% of subjects receiving a 10 mg dose, rendering IM administration clinically unsuitable per pharmacokinetic study conclusions [1]. Oral administration demonstrates safe and effective absorption without the anaphylactoid risk associated with IV bolus delivery, while IV administration is reserved for life-threatening hemorrhage scenarios [2]. Formulators developing parenteral phylloquinone products must incorporate light-excluding packaging (amber glass or opaque containers) that blocks the 350-500 nm wavelength range, as photodegradation proceeds via pseudo-first-order kinetics with maximum degradation at approximately 430 nm [3].

Investigational Research in Chronic Kidney Disease and Vascular Calcification

Phylloquinone intervention (10 mg thrice weekly for 12 months) in hemodialysis patients produced an 86% reduction in dephospho-uncarboxylated matrix Gla protein (dp-ucMGP) levels, demonstrating quantifiable improvement in vitamin K status biomarkers relevant to vascular calcification research [1]. The compound's superior hepatic carboxylase utilization efficiency—four-fold higher than menaquinone-9 under equimolar hepatic concentrations—positions phylloquinone as the preferred substrate for investigating vitamin K-dependent carboxylation pathways in both hepatic and extrahepatic contexts [2]. Researchers should source phylloquinone with documented stereochemical purity, as cis-phylloquinone exhibits nearly no biological activity and may confound study results [3].

Nutritional Supplement and Food Fortification Quality Control

Phylloquinone degradation during industrial juice processing ranges from 36-54%, with subsequent concentration steps leading to complete depletion; juice storage under typical consumer conditions (6-40°C) results in additional 18-32% degradation [1]. These quantitative loss parameters establish processing and storage benchmarks for manufacturers of phylloquinone-fortified foods, infant formulas, medical foods, and adult nutritional products. The compound's air and moisture stability contrasts with its marked photolability, mandating analytical validation using reversed-phase HPLC with post-column electrochemical reduction and fluorometric detection as the established methodology for quantifying phylloquinone in complex food and biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phylloquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.